(5-Methoxy-1-methylpenten-1-yl)cyclohexane
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Overview
Description
(5-Methoxy-1-methylpenten-1-yl)cyclohexane is an organic compound with the molecular formula C13H24O It is characterized by a cyclohexane ring substituted with a methoxy group and a methylpentenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1-methylpenten-1-yl)cyclohexane typically involves the alkylation of cyclohexane derivatives with appropriate alkylating agents. One common method includes the reaction of cyclohexanone with methoxy-1-methylpentenyl halides under basic conditions to form the desired product. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-1-methylpenten-1-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group and the methylpentenyl side chain can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides, acyl chlorides)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
(5-Methoxy-1-methylpenten-1-yl)cyclohexane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (5-Methoxy-1-methylpenten-1-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-Methoxy-1-methylpenten-1-yl)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
(5-Methoxy-1-methylpenten-1-yl)cyclopentane: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
(5-Methoxy-1-methylpenten-1-yl)cycloheptane: Similar structure but with a cycloheptane ring instead of a cyclohexane ring.
Uniqueness
(5-Methoxy-1-methylpenten-1-yl)cyclohexane is unique due to its specific combination of a cyclohexane ring with a methoxy group and a methylpentenyl side chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
93892-51-4 |
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Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
[(E)-6-methoxyhex-2-en-2-yl]cyclohexane |
InChI |
InChI=1S/C13H24O/c1-12(8-6-7-11-14-2)13-9-4-3-5-10-13/h8,13H,3-7,9-11H2,1-2H3/b12-8+ |
InChI Key |
CACMRWNQXOHQOE-XYOKQWHBSA-N |
Isomeric SMILES |
C/C(=C\CCCOC)/C1CCCCC1 |
Canonical SMILES |
CC(=CCCCOC)C1CCCCC1 |
Origin of Product |
United States |
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